N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound features a fused bicyclic structure that includes both an imidazole and a pyridine ring, making it a versatile scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multi-component reactions (MCRs) that allow for the efficient generation of the desired product with high yields. These methods often utilize environmentally benign solvents and catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, in the context of tuberculosis treatment, the compound may inhibit enzymes essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidines: Used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness
N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in scientific research and drug development .
Properties
IUPAC Name |
N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-12-5-3-4-6-14(12)18-16(20)13-7-8-15-17-9-10-19(15)11-13/h3-11H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQNJFWZGMPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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